![molecular formula C16H15N3OS3 B5538449 2-(1,3-thiazol-2-yl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5538449.png)

2-(1,3-thiazol-2-yl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "2-(1,3-thiazol-2-yl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine" involves multi-step chemical processes that often start with the condensation of specific precursors. For example, the condensation of thiazolinone with benzaldehydes in ethanolic piperidine afforded various methylidene derivatives, which through cyclocondensation, yielded novel thiazolopyridine derivatives (Lamphon et al., 2004). Another pathway involves the reaction of piperidine-based compounds with hydrazonoyl chlorides to afford 1,3-thiazole derivatives, which upon further cyclization produce various novel derivatives (Abdel‐Aziz et al., 2009).

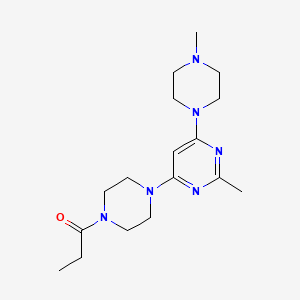

Molecular Structure Analysis

The molecular structure of compounds containing piperidine and thiazole rings has been characterized through various analytical techniques. For instance, the piperidine ring often adopts a chair conformation, and the molecular structure is stabilized by intramolecular hydrogen bonds and other non-covalent interactions, as seen in specific piperidine-thiazole derivatives (Fun et al., 2011).

Scientific Research Applications

Synthesis and Pharmacological Potential

Synthesis of Piperidine-based Thiazoles

Piperidine-based 1,3-thiazole derivatives have been synthesized, showing significant anti-arrhythmic activity. This research highlights the potential of piperidine and thiazole compounds in developing treatments for arrhythmias (Abdel‐Aziz et al., 2009).

Access to Piperidine Imino-C-glycosides

The stereoselective addition of 2-thiazolylmagnesium bromide to an N-glycosylhydroxylamine, leading to substituted piperidines, showcases a method for the synthesis of homoazasugars. This process demonstrates the versatility of thiazole and piperidine in synthesizing complex molecules with potential biological activity (Dondoni & Nuzzi, 2006).

Benzothiazolopyridine Compounds

A study on the synthesis of benzothiazolopyridine compounds under ultrasonic irradiation presents a method with advantages such as shorter reaction times and higher yields. These compounds were evaluated for their interactions with estrogen and progesterone receptors, indicating their potential utility in breast cancer research (Shirani et al., 2021).

Thiazolopyridines Synthesis

The synthesis of novel thiazolopyridine derivatives, incorporating the morpholin-4-yl moiety, provides insight into the chemical diversity achievable with thiazole and piperidine scaffolds. These compounds may offer a basis for further pharmacological exploration (Lamphon et al., 2004).

Applications in Material Science and Chemistry

- Fluorescent pH Sensors: Research into 4-piperidine-naphthalimide derivatives that exhibit fluorescence quenching and red shifts in acidic conditions due to intramolecular hydrogen bonding showcases the utility of piperidine derivatives in developing pH sensors. Such materials could be valuable in various analytical and biological applications (Cui et al., 2004).

properties

IUPAC Name |

[2-(1,3-thiazol-2-yl)piperidin-1-yl]-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS3/c20-16(11-10-23-15(18-11)13-5-3-8-21-13)19-7-2-1-4-12(19)14-17-6-9-22-14/h3,5-6,8-10,12H,1-2,4,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIWHRKEBRSJPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C2=NC=CS2)C(=O)C3=CSC(=N3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Thiazol-2-yl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[(4-chloro-2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B5538369.png)

![(1R*,3S*)-3-methoxy-7-[2-(methylthio)benzoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5538374.png)

![9-(4-fluoro-3-methoxybenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538393.png)

![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5538408.png)

![[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5538416.png)

![4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl propionate](/img/structure/B5538419.png)

![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5538423.png)

![4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5538453.png)

![4-hydroxy-2-oxo-6-{[3-(trifluoromethyl)benzyl]thio}-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5538461.png)

![3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5538476.png)

![(1S*,5R*)-6-benzyl-3-[(2-methoxy-3-pyridinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538482.png)